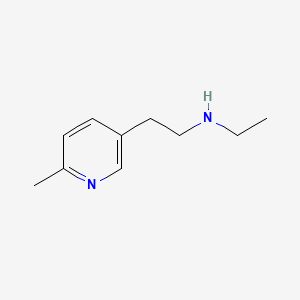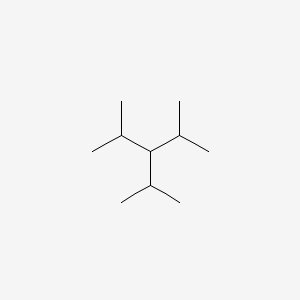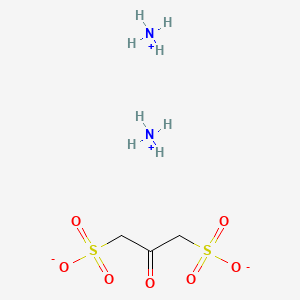
Bis(2-propylhexyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-propylhexyl) phthalate is an organic compound with the chemical formula C28H46O4. It is a phthalate ester, commonly used as a plasticizer to increase the flexibility and durability of plastic materials. This compound is particularly valued in the production of polyvinyl chloride (PVC) products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-propylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-propylheptanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include temperatures ranging from 130°C to 240°C and reaction times of 3 to 5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in a reaction kettle, heated, and stirred under controlled conditions. After the reaction, the product undergoes purification steps, including dealcoholization and refining, to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-propylhexyl) phthalate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Phthalic anhydride and 2-propylheptanol in the presence of an acid catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Esterification: this compound.
Hydrolysis: Phthalic acid and 2-propylheptanol
Wissenschaftliche Forschungsanwendungen
Bis(2-propylhexyl) phthalate is widely used in scientific research due to its role as a plasticizer. Its applications include:
Chemistry: Used in the synthesis of flexible PVC products and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, including its potential carcinogenic and reproductive toxicity effects.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives
Wirkmechanismus
The mechanism of action of bis(2-propylhexyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and cell proliferation. This activation can lead to perturbation of fatty acid metabolism, induction of cell proliferation, and decreased apoptosis. Additionally, this compound can generate reactive oxygen species, leading to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Bis(2-propylhexyl) phthalate is often compared to other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure and used as a plasticizer, but with different toxicological profiles.
Diisononyl phthalate (DINP): Another plasticizer with a higher molecular weight, often used as a substitute for DEHP.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as an alternative to traditional phthalates
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in the plastic industry.
Eigenschaften
CAS-Nummer |
85851-84-9 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
bis(2-propylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-15-21(13-7-3)19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-22(14-8-4)16-10-6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI-Schlüssel |
NQHKLPYJSBLNDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


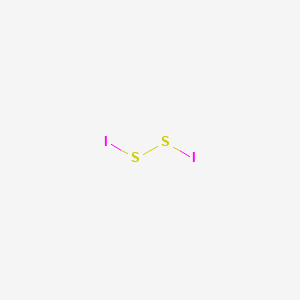
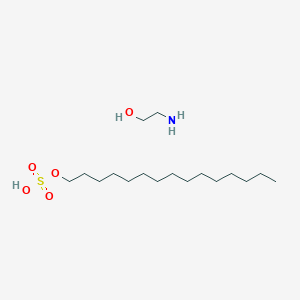
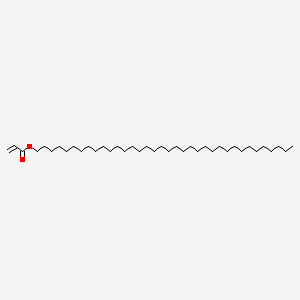
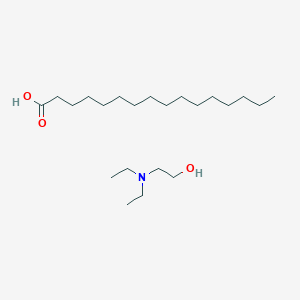
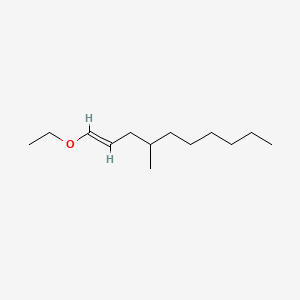
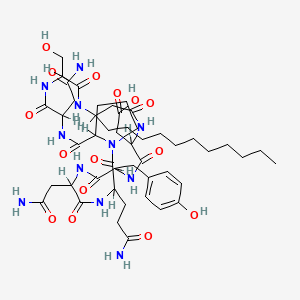
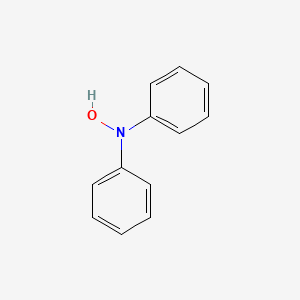
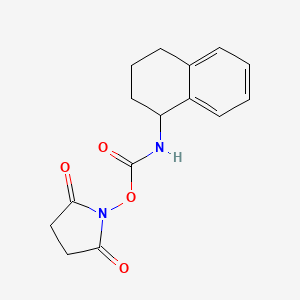
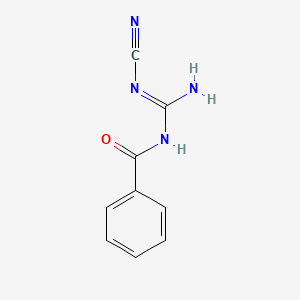
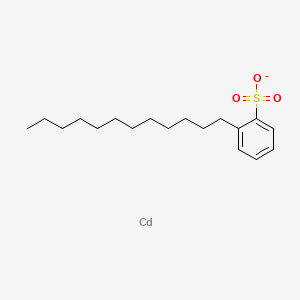
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
